molecular formula C17H19ClN6O4 B2748699 3-[2-(carbamoylmethyl)-7-chloro-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide CAS No. 1112434-42-0

3-[2-(carbamoylmethyl)-7-chloro-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide

Cat. No.: B2748699
CAS No.: 1112434-42-0
M. Wt: 406.83
InChI Key:
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Description

3-[2-(carbamoylmethyl)-7-chloro-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a chloro substituent, and an isopropylpropanamide side chain

Preparation Methods

The synthesis of 3-[2-(carbamoylmethyl)-7-chloro-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the triazoloquinazoline core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinazoline ring system.

    Introduction of the chloro substituent: Chlorination reactions are carried out using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.

    Attachment of the isopropylpropanamide side chain: This step involves the coupling of the triazoloquinazoline core with an isopropylpropanamide derivative using coupling agents like EDCI or DCC.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

3-[2-(carbamoylmethyl)-7-chloro-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a biochemical probe for studying enzyme activities and protein interactions.

    Medicine: Preliminary studies suggest that the compound may have therapeutic potential in treating certain diseases, such as cancer and infectious diseases, due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar compounds to 3-[2-(carbamoylmethyl)-7-chloro-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide include other triazoloquinazoline derivatives, such as:

    2-amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine: This compound shares a similar triazolo ring system but differs in its substituents and overall structure.

    5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine: Another related compound with a triazolo ring system and different functional groups.

Properties

IUPAC Name

3-[2-(2-amino-2-oxoethyl)-7-chloro-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN6O4/c1-9(2)20-14(26)5-6-22-15(27)11-7-10(18)3-4-12(11)24-16(22)21-23(17(24)28)8-13(19)25/h3-4,7,9H,5-6,8H2,1-2H3,(H2,19,25)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSWQXZLRIOYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN(C3=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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